molecular formula C9H6ClNO2S B016805 Quinoline-6-sulfonyl chloride CAS No. 65433-99-0

Quinoline-6-sulfonyl chloride

Cat. No.: B016805
CAS No.: 65433-99-0
M. Wt: 227.67 g/mol
InChI Key: AUDKCUOUBLCZQR-UHFFFAOYSA-N
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Description

Quinoline-6-sulfonyl chloride is an organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a sulfonyl chloride group attached to the sixth position of the quinoline ring. This compound is known for its reactivity and is widely used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Quinoline-6-sulfonyl chloride is a compound that belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

The mode of action of sulfonamides, including this compound, involves the inhibition of bacterial DNA synthesis . They achieve this by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial DNA replication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the production of essential nucleotides required for DNA replication, thereby inhibiting bacterial growth and proliferation .

Pharmacokinetics

They are also known to be metabolized in the liver and excreted in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from replicating their DNA, thereby inhibiting their ability to multiply .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the compound’s storage environment is crucial for maintaining its stability and effectiveness . It is recommended to store the compound at 4°C in a sealed storage, away from moisture . Furthermore, the compound’s effectiveness can be influenced by the pH of the environment, as well as the presence of other substances that may interact with it .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-6-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of quinoline with chlorosulfonic acid. The reaction typically takes place under controlled conditions, with the temperature maintained at a specific range to ensure the desired product is obtained. The reaction can be represented as follows:

Quinoline+Chlorosulfonic AcidQuinoline-6-sulfonyl chloride+Hydrogen Chloride\text{Quinoline} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrogen Chloride} Quinoline+Chlorosulfonic Acid→Quinoline-6-sulfonyl chloride+Hydrogen Chloride

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process is optimized to maximize yield and minimize by-products. Industrial production may also incorporate purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form quinoline-6-sulfonamide.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols, often carried out in the presence of a base such as pyridine.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Quinoline-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its role in the development of drugs with antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the eighth position.

    Quinoxaline-6-sulfonyl chloride: Contains a quinoxaline ring instead of a quinoline ring.

    Quinoline-6-sulfonamide: The sulfonyl chloride group is replaced with a sulfonamide group.

Uniqueness

Quinoline-6-sulfonyl chloride is unique due to its specific reactivity and position of the sulfonyl chloride group. This positioning allows for selective reactions and the formation of unique derivatives that may not be achievable with other similar compounds.

Properties

IUPAC Name

quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKCUOUBLCZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495786
Record name Quinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65433-99-0
Record name Quinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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